![molecular formula C21H24N2O5S B2411146 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide CAS No. 2034467-44-0](/img/structure/B2411146.png)
4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide
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Overview
Description
4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Microwave-assisted Synthesis and Biological Activities : The synthesis of sulfonyl hydrazone compounds, including those with piperidine derivatives, has been facilitated through microwave-assisted methods. These compounds were evaluated for their antioxidant and anticholinesterase activities. Notably, certain derivatives showed significant lipid peroxidation inhibitory activity and superior antioxidant capacity compared to standard antioxidants. This highlights the potential of such compounds in medicinal chemistry for developing treatments targeting oxidative stress and related disorders (Karaman et al., 2016).
Antimicrobial Studies of Pyridine Derivatives : The exploration into pyridine derivatives, including those synthesized from p-acetamidobenzenesulfonyl chloride, demonstrated promising antibacterial and antifungal activities. This underlines the compound's utility in developing new antimicrobial agents (Patel & Agravat, 2007).
Pharmacological Properties of Benzamide Derivatives : Certain benzamide derivatives acting as selective serotonin 4 receptor agonists have shown potential as novel prokinetic agents, suggesting applications in treating gastrointestinal motility disorders (Sonda et al., 2004).
Anti-bacterial Study of N-Substituted Derivatives : The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to significant antibacterial activity, showcasing their potential in antibacterial therapy (Khalid et al., 2016).
Theoretical Investigation on Antimalarial Sulfonamides : Sulfonamide derivatives have been studied for their antimalarial activity, with some compounds showing promising results. This research emphasizes the role of these compounds in developing new antimalarial drugs (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been reported to be useful as immunomodulators
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It is known that compounds with similar structures can interact with their targets to modulate immune responses . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Given its potential role as an immunomodulator , it may be involved in pathways related to immune response regulation. The downstream effects would likely involve changes in immune cell behavior and responses to external stimuli.
Result of Action
As a potential immunomodulator , it may influence immune cell behavior and responses, potentially leading to changes in the overall immune response.
properties
IUPAC Name |
4-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c24-21(22-17-6-7-19-20(14-17)28-13-12-27-19)23-10-8-18(9-11-23)29(25,26)15-16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPQRFUMAPTELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.